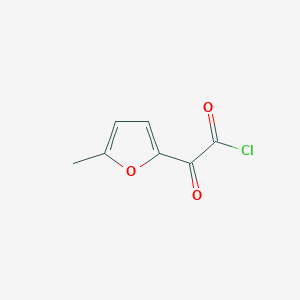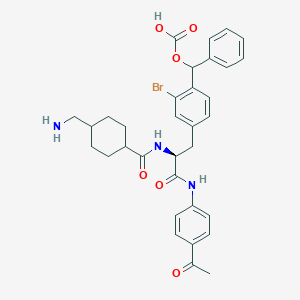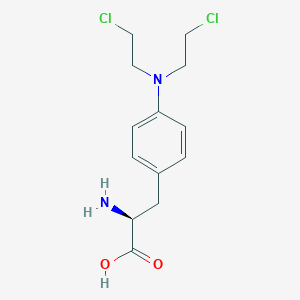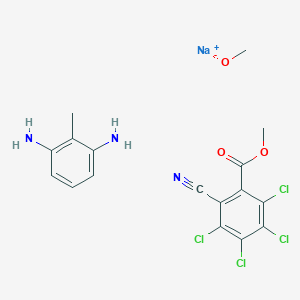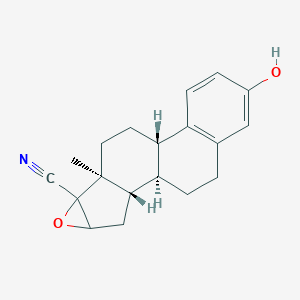
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol is a synthetic compound that belongs to the class of estradiol analogs. It has been extensively studied for its potential applications in scientific research, particularly in the fields of endocrinology and cancer research.
Mechanism Of Action
The mechanism of action of 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol involves binding to estrogen receptors, which are found in various tissues throughout the body. Upon binding, it activates the estrogen receptor and initiates a cascade of cellular events that ultimately result in the biological effects of estrogen.
Biochemical And Physiological Effects
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol has been shown to exhibit a range of biochemical and physiological effects. It has been found to stimulate the growth of breast cancer cells in vitro, and has been shown to increase the expression of estrogen-responsive genes. It has also been found to have neuroprotective effects, and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol in lab experiments is its potent estrogenic activity, which allows for the study of estrogen in various biological systems. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol. One potential direction is the development of more potent and selective estrogen receptor modulators based on its structure. Another potential direction is the study of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol, and to determine its potential applications in other areas of scientific research.
In conclusion, 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits potent estrogenic activity, and has been used as a tool to study the effects of estrogen in various biological systems. It has also been studied for its potential applications in cancer research, particularly in the treatment of breast cancer. Further research is needed to fully elucidate its biochemical and physiological effects, and to determine its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol involves a multi-step process that starts with the conversion of estrone to estradiol. The estradiol is then oxidized to form 17-estradiol-3-one, which is subsequently reacted with cyanogen bromide to form the cyano derivative. The final step involves the epoxidation of the cyano derivative using m-chloroperbenzoic acid to form 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol.
Scientific Research Applications
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent estrogenic activity and has been used as a tool to study the effects of estrogen in various biological systems. It has also been studied for its potential applications in cancer research, particularly in the treatment of breast cancer.
properties
CAS RN |
100702-71-4 |
|---|---|
Product Name |
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol |
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(1R,2S,7S,10S)-14-hydroxy-7-methyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-11(16),12,14-triene-6-carbonitrile |
InChI |
InChI=1S/C19H21NO2/c1-18-7-6-14-13-5-3-12(21)8-11(13)2-4-15(14)16(18)9-17-19(18,10-20)22-17/h3,5,8,14-17,21H,2,4,6-7,9H2,1H3/t14-,15-,16+,17?,18+,19?/m1/s1 |
InChI Key |
OJFZHBKHYAWBOC-SKPQLKPYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC4C2(O4)C#N)CCC5=C3C=CC(=C5)O |
SMILES |
CC12CCC3C(C1CC4C2(O4)C#N)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CC4C2(O4)C#N)CCC5=C3C=CC(=C5)O |
synonyms |
17-cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol cyano-EETO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



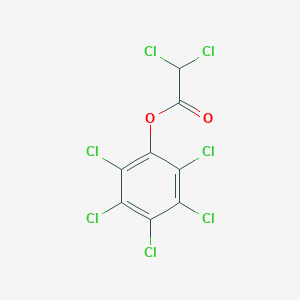
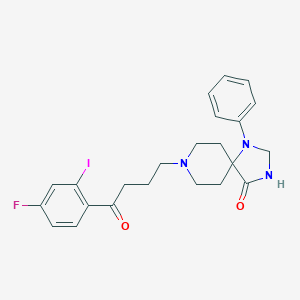
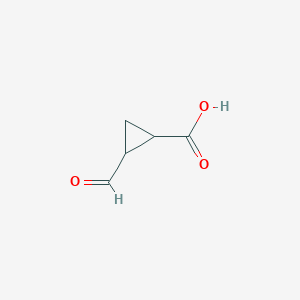
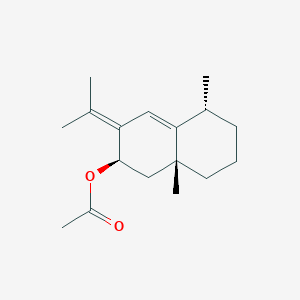
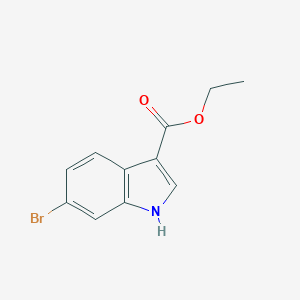
![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
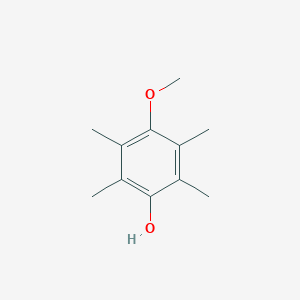
![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)
![3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B8568.png)

